3,3-dimethylspiro[3.3]heptan-1-one
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Overview
Description
3,3-dimethylspiro[3.3]heptan-1-one is an intriguing compound due to its unique spirocyclic structure. This compound is part of the spiro[3.3]heptan-1-one family, characterized by a bicyclic system where two rings share a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylspiro[3.3]heptan-1-one can be achieved through various methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at the methyl groups or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-dimethylspiro[3.3]heptan-1-one has shown promise in various fields, including:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored for drug development.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3,3-dimethylspiro[3.3]heptan-1-one involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could have significant biological effects .
Comparison with Similar Compounds
3,3-dimethylspiro[3.3]heptan-1-one can be compared to other spirocyclic compounds, such as:
Spiro[3.3]heptane: Lacks the ketone functionality, making it less reactive.
Spiro[4.4]nonane: Larger ring system, leading to different chemical properties.
Spiro[3.3]heptan-2-one: Ketone group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Properties
CAS No. |
122437-22-3 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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